An In-depth Technical Guide to the Mechanism of Action of Dersalazine Sodium in Inflammatory Bowel Disease (IBD)
An In-depth Technical Guide to the Mechanism of Action of Dersalazine Sodium in Inflammatory Bowel Disease (IBD)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dersalazine sodium is a novel, colon-targeted therapeutic agent developed for the treatment of Ulcerative Colitis (UC). It is a new chemical entity that links a potent Platelet-Activating Factor (PAF) antagonist, UR-12715, to 5-aminosalicylic acid (5-ASA) via an azo bond.[1][2][3] This unique structure allows for targeted delivery to the large intestine, where resident bacteria cleave the azo bond, releasing both active moieties directly at the site of inflammation.[4] Preclinical and clinical data indicate that the primary anti-inflammatory activity is driven by the UR-12715 component, which exerts its effects through PAF antagonism and subsequent down-regulation of key inflammatory pathways, most notably the IL-17 signaling axis.[1][2][4] A Phase II proof-of-concept study in patients with mild-to-moderate UC demonstrated a clinically significant remission rate of 46.2% compared to 12.5% for mesalazine and 10% for placebo, suggesting a potent and distinct mechanism of action.[5][6] This document provides a comprehensive overview of the pharmacokinetics, core mechanism, and supporting data for dersalazine sodium.
Introduction to Dersalazine Sodium: A Dual-Action, Colon-Targeted Prodrug
The treatment of Ulcerative Colitis has historically relied on aminosalicylates, such as sulfasalazine and mesalamine (5-ASA).[1] While effective for mild-to-moderate disease, their efficacy can be limited.[4] Dersalazine sodium was engineered to improve upon these therapies by combining two distinct, active molecules into a single prodrug.
-
UR-12715: A potent antagonist of the Platelet-Activating Factor (PAF) receptor. PAF is a key phospholipid mediator in the inflammatory cascade, contributing to increased vascular permeability, leukocyte chemotaxis, and production of pro-inflammatory cytokines.[1]
-
5-Aminosalicylic Acid (5-ASA): The established therapeutic component of sulfasalazine and the active ingredient in mesalamine-based drugs. Its mechanisms include antioxidant properties and potential inhibition of various inflammatory pathways.[1]
These two molecules are joined by an azo bond, rendering the parent compound, dersalazine sodium, inert until it reaches the colon.[1][4]
Caption: Targeted delivery and activation of Dersalazine Sodium in the colon.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of dersalazine sodium is defined by its colon-specific activation. Phase I studies in healthy volunteers have confirmed this targeted delivery mechanism.
-
Minimal Systemic Absorption: The parent drug is carried unaltered through the stomach and small intestine, resulting in very low systemic exposure to dersalazine sodium itself.[4]
-
Efficient Colonic Azoreduction: Upon reaching the colon, native gut bacteria efficiently cleave the azo bond, releasing UR-12715 and 5-ASA.[4]
-
Low Metabolite Systemic Exposure: Radiolabeled studies confirmed that the cumulative systemic recovery of radioactivity was less than 1% of the total administered dose at 168 hours. Faecal recovery consisted mostly of the active UR-12715 metabolite, confirming efficient local release and minimal systemic absorption.[4]
-
Safety in Healthy Volunteers: Dersalazine sodium was well tolerated in healthy volunteers, with no serious or severe adverse events reported.[4]
Table 1: Pharmacokinetic Profile in Healthy Volunteers
| Parameter | Observation | Citation |
| Systemic Exposure (Parent Drug) | Minimal; does not increase significantly with dose. | [4] |
| Systemic Exposure (Metabolites) | Dose-dependent for both UR-12715 and salicylates, but overall exposure is very low. | [4] |
| Cumulative Systemic Radioactivity | < 1% of total administered dose after 168 hours. | [4] |
| Primary Route of Excretion | Faecal, predominantly as the active metabolite UR-12715. | [4] |
Core Mechanism of Action
The anti-inflammatory effect of dersalazine sodium is multi-faceted, though primarily driven by the PAF antagonist activity of its UR-12715 metabolite.[4] This is a key differentiator from other azo-bound drugs like sulfasalazine, where 5-ASA is the main active component.[1]
PAF Antagonism and Cytokine Inhibition
Platelet-Activating Factor is a potent inflammatory mediator that signals through its G-protein coupled receptor on various immune cells. This activation triggers a cascade leading to the expression of multiple pro-inflammatory genes. UR-12715 acts as a competitive antagonist at the PAF receptor, thereby inhibiting these downstream effects.
Caption: UR-12715 blocks PAF receptor activation, inhibiting cytokine production.
Down-Regulation of the IL-17 Pathway
A key finding from preclinical studies is that dersalazine sodium's efficacy is strongly linked to the down-regulation of Interleukin-17 (IL-17).[1][2] IL-17 is a hallmark cytokine of Th17 cells, which are increasingly implicated in the pathogenesis of IBD. It acts as a potent driver of neutrophil recruitment to inflamed tissue.
In rodent models of colitis, dersalazine sodium treatment led to a significant reduction in the expression of IL-17 and other pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][2][3] This reduction in IL-17 correlates with decreased neutrophil infiltration into the colonic tissue, as measured by myeloperoxidase (MPO) activity.[1]
Caption: Dersalazine Sodium's modulation of the IL-17 inflammatory axis.
Preclinical Evidence
The anti-inflammatory activity of dersalazine sodium has been characterized in multiple rodent models of colitis.
TNBS-Induced Colitis in Rats
This model induces a Th1-mediated inflammatory response. Dersalazine sodium demonstrated significant efficacy after 7 days of treatment.
-
Model: Trinitrobenzene sulphonic acid (TNBS)-induced colitis in rats.
-
Treatment Groups: Vehicle control; Dersalazine Sodium (DS) at 10 mg·kg⁻¹ b.i.d.; DS at 30 mg·kg⁻¹ b.i.d.
-
Duration: Treatments administered for 2 or 7 days.
-
Endpoints: Macroscopic damage score, colonic weight/length ratio, myeloperoxidase (MPO) activity to quantify neutrophil infiltration, and measurement of inflammatory mediators (TNF, IL-1β, IL-6, IL-17).[1][2]
| Parameter | Control (TNBS) | Dersalazine Sodium (30 mg·kg⁻¹) | Outcome | Citation |
| Macroscopic Score | High | Significantly Reduced | Ameliorated colonic damage | [1] |
| MPO Activity | Enhanced | Significantly Reduced | Lower leukocyte infiltration | [1] |
| Colonic IL-17 | Enhanced | Significantly Reduced | Down-regulation of key cytokine | [1] |
| Colonic TNF, IL-1β, IL-6 | Enhanced | Significantly Reduced | Broad anti-inflammatory effect | [1][2] |
Notably, a 2-day treatment was sufficient to reduce IL-17 expression, but not long enough to produce significant changes in macroscopic damage or other inflammatory markers, suggesting IL-17 down-regulation is an early event in its mechanism of action.[1][2] Furthermore, intracolonic administration of the UR-12715 metabolite alone replicated the anti-inflammatory effects, whereas 5-ASA alone did not, confirming UR-12715 as the principal active moiety.[1]
DSS-Induced Colitis in Mice
This model is useful for studying the role of the innate immune system and epithelial barrier integrity. The anti-inflammatory properties of dersalazine sodium were tested in two different mouse strains.
-
Model: Dextran sodium sulphate (DSS)-induced colitis.
-
Strains: BALB/c mice and C57BL/6 mice (the latter being more dependent on an IL-17-driven pathology).
-
Endpoints: Assessment of intestinal anti-inflammatory effects and measurement of colonic pro-inflammatory cytokines (IL-1β, IL-6, IL-17).[1][2]
| Mouse Strain | Pathological Dependence | Effect of Dersalazine Sodium | Outcome | Citation |
| C57BL/6 | IL-17 Dependent | Beneficial Effect: Reduced colonic IL-1β, IL-6, and IL-17. | Demonstrates efficacy in an IL-17 driven model. | [1][2][3] |
| BALB/c | Less IL-17 Dependent | No Intestinal Anti-inflammatory Effect | Suggests the primary mechanism is linked to the IL-17 axis. | [1][2][3] |
This strain-specific efficacy provides strong evidence that the down-regulation of IL-17 production is central to the therapeutic action of dersalazine sodium.
Clinical Efficacy and Safety
A Phase II proof-of-concept study has provided the first clinical evidence of dersalazine sodium's safety and activity in patients with UC.
Phase II Proof-of-Concept Study Design
This study was designed to assess the initial efficacy and safety of dersalazine sodium in its target population.
Caption: Workflow for the Phase II proof-of-concept clinical trial.[5][6]
Clinical Efficacy Results
Dersalazine sodium demonstrated superior efficacy over both placebo and an active comparator, mesalazine.
| Endpoint | Dersalazine Sodium (n=13) | Mesalazine (n=10) | Placebo (n=11) | Citation |
| Clinical Remission | 46.2% | 12.5% | 10.0% | [5][6] |
| Gene Expression | Significantly decreased expression of inflammatory genes in colon biopsies. | Not Reported | Not Reported | [5][6] |
Clinical Safety Profile
Dersalazine sodium was generally well-tolerated. No serious adverse reactions were reported during the 4-week treatment period.
| Parameter | Dersalazine Sodium | Mesalazine | Placebo | Citation |
| Adverse Events (AEs) | 23.0% | 12.5% | 7.6% | [5][6] |
| Serious AEs | 0 | 0 | 0 | [5][6] |
| Notable AEs | Increased liver enzymes in 2/13 patients (resolved on treatment interruption). | Not specified | Not specified | [5][6] |
Conclusion
Dersalazine sodium represents a rationally designed therapeutic for Inflammatory Bowel Disease with a distinct and potent mechanism of action. By targeting the drug's release to the colon and combining a PAF antagonist with 5-ASA, it offers a novel approach to topical anti-inflammatory therapy. The core mechanism is driven by the PAF antagonist UR-12715, which suppresses the inflammatory cascade primarily through the down-regulation of IL-17 and other key pro-inflammatory cytokines. This mechanism is supported by robust preclinical data in relevant animal models and validated by promising efficacy and safety results from a Phase II clinical trial. These findings establish dersalazine sodium as a compelling candidate for further development in the management of Ulcerative Colitis.
References
- 1. The intestinal anti-inflammatory effect of dersalazine sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The intestinal anti-inflammatory effect of dersalazine sodium is related to a down-regulation in IL-17 production in experimental models of rodent colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safety and activity of dersalazine sodium in patients with mild-to-moderate active colitis: double-blind randomized proof of concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
